3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Properties ADME

This compound is the essential pyrazole core for SC-236 (selective COX-2 inhibitor) and herbicide SAR studies. The unique 4-chlorophenyl and trifluoromethyl groups confer optimal lipophilicity and metabolic stability for target engagement. Choose this building block to ensure reproducible pharmacological profiles.

Molecular Formula C10H6ClF3N2
Molecular Weight 246.61 g/mol
CAS No. 142623-90-3
Cat. No. B119870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
CAS142623-90-3
Molecular FormulaC10H6ClF3N2
Molecular Weight246.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
InChIKeyYEWZHKXOYAEAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 142623-90-3): Procurement and Scientific Selection Profile


3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 142623-90-3) is a heterocyclic building block featuring a pyrazole core substituted with a 4-chlorophenyl group at the 3-position and a trifluoromethyl group at the 5-position . It is a solid with a melting point of 147-153 °C and is characterized by a molecular formula of C10H6ClF3N2 and a molecular weight of 246.62 g/mol [1]. The compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules, including pharmaceuticals and agrochemicals [2].

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Why Analogs Like 3-(4-Chlorophenyl)-1H-pyrazole and 5-(Trifluoromethyl)-1H-pyrazole Cannot Be Interchanged


The presence of both a 4-chlorophenyl and a trifluoromethyl group on the pyrazole ring of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole results in a unique combination of physicochemical properties that are not present in simpler analogs. These properties directly influence the compound's reactivity, lipophilicity, and hydrogen-bonding capacity, which in turn affect its performance as a synthetic intermediate and the biological profile of its downstream derivatives [1]. Simple substitution with 3-(4-chlorophenyl)-1H-pyrazole (lacking the -CF3 group) or 5-(trifluoromethyl)-1H-pyrazole (lacking the 4-chlorophenyl group) will produce molecules with significantly altered lipophilicity, metabolic stability, and target binding affinity, making generic interchange in a research or production workflow unreliable without quantitative validation [2].

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole: A Quantitative Evidence Guide for Scientific Procurement


Enhanced Lipophilicity Drives Target Binding and Membrane Permeability Compared to Mono-Substituted Analogs

The target compound exhibits significantly higher lipophilicity (LogP) compared to its mono-substituted analogs, a key parameter for drug design influencing membrane permeability and target binding. This quantifiable difference is a direct result of the combined presence of the chlorophenyl and trifluoromethyl substituents [1].

Medicinal Chemistry Physicochemical Properties ADME

Increased Acidity (Lower pKa) Alters Reactivity and Salt Formation Potential

The target compound is a stronger acid than its analog lacking the trifluoromethyl group, as evidenced by a significantly lower predicted pKa. This difference is critical for predicting its behavior in reactions and its potential for forming salts .

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Validated Synthetic Route with High Reported Yield Ensures Supply Chain Efficiency

A regioselective synthesis for this specific compound has been reported, achieving a high yield under defined conditions. This documented process reduces development risk and offers a benchmark for evaluating custom synthesis proposals .

Process Chemistry Synthetic Chemistry Supply Chain

Role as a Validated Intermediate for Potent, Selective COX-2 Inhibitors (e.g., SC-236)

This compound serves as the core scaffold for the synthesis of the potent and selective COX-2 inhibitor SC-236. The activity of SC-236 is directly attributable to the substitution pattern provided by this pyrazole building block .

Medicinal Chemistry COX-2 Inhibition Inflammation

High Purity (≥99% HPLC) Reduces Risk in Critical Research Applications

A commercial vendor provides this compound with a certified purity of ≥99% by HPLC . This level of purity is essential for reproducible results in sensitive biological assays and for ensuring high yields in subsequent synthetic steps where impurities could act as catalyst poisons or lead to side reactions.

Analytical Chemistry Quality Control Procurement

3-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Primary Research and Industrial Application Scenarios


Synthesis of Selective COX-2 Inhibitors for Inflammation and Oncology Research

This compound is the essential core scaffold for synthesizing SC-236 and related molecules. SC-236 is a highly selective COX-2 inhibitor (IC50 = 10 nM for COX-2, with ~1,780-fold selectivity over COX-1) used in research to study inflammation, pain, and cancer biology . Researchers should procure this specific pyrazole to ensure the intended activity and selectivity profile of the final inhibitor, as substituting the core scaffold would fundamentally alter its pharmacological properties.

Agrochemical Development: Herbicide Lead Optimization

The compound serves as a key ingredient in the development of new herbicides, with applications in providing effective weed control . The unique combination of a 4-chlorophenyl and trifluoromethyl group contributes to the desired physicochemical properties for herbicidal activity, such as optimal lipophilicity for plant uptake and metabolic stability [1]. Procurement of this building block is critical for structure-activity relationship (SAR) studies aimed at optimizing potency and crop safety.

Medicinal Chemistry Building Block for Kinase and CRAC Channel Inhibitors

The compound is a versatile building block in drug discovery, particularly for synthesizing inhibitors of various targets, including calcium-release-activated calcium (CRAC) channels and kinases [2]. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity. Its presence, combined with the chlorophenyl group, provides a privileged scaffold for generating compound libraries with improved drug-like properties, as evidenced by its high LogP and calculated pKa [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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